molecular formula C7H7KN2O B12690472 Benzenemethanamine, N-nitroso-, potassium salt CAS No. 87014-46-8

Benzenemethanamine, N-nitroso-, potassium salt

Cat. No.: B12690472
CAS No.: 87014-46-8
M. Wt: 174.24 g/mol
InChI Key: XNEMQPSXVYMJBI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenemethanamine, N-nitroso-, potassium salt is a chemical compound with the molecular formula C7H7N2OK It is a derivative of benzenemethanamine, where the amine group is nitrosated and the compound is stabilized as a potassium salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-nitroso-, potassium salt typically involves the nitrosation of benzenemethanamine. One common method is the reaction of benzenemethanamine with nitrous acid (HNO2) in the presence of potassium hydroxide (KOH). The reaction proceeds as follows:

    Formation of Nitrous Acid: Sodium nitrite (NaNO2) is reacted with hydrochloric acid (HCl) to generate nitrous acid.

    Nitrosation Reaction: Benzenemethanamine is then treated with the freshly prepared nitrous acid in the presence of potassium hydroxide, leading to the formation of the N-nitroso derivative.

    Isolation: The product is isolated as the potassium salt by neutralizing the reaction mixture and precipitating the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-nitroso-, potassium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Nitrobenzenemethanamine derivatives.

    Reduction: Benzenemethanamine.

    Substitution: Various substituted benzenemethanamine derivatives depending on the reagents used.

Scientific Research Applications

Benzenemethanamine, N-nitroso-, potassium salt has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of nitroso compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-nitroso-, potassium salt involves the interaction of the nitroso group with various molecular targets. The nitroso group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. These interactions can modulate biological pathways and exert various effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanamine, N-methyl-N-nitroso-: Similar structure but with a methyl group instead of a potassium salt.

    Nitrosobenzene: Lacks the methanamine group but contains the nitroso functional group.

    N-nitrosodimethylamine: Contains two methyl groups attached to the nitrogen atom.

Uniqueness

Benzenemethanamine, N-nitroso-, potassium salt is unique due to its specific structure, which combines the properties of benzenemethanamine and the nitroso group

Properties

CAS No.

87014-46-8

Molecular Formula

C7H7KN2O

Molecular Weight

174.24 g/mol

IUPAC Name

potassium;benzyl(nitroso)azanide

InChI

InChI=1S/C7H8N2O.K/c10-9-8-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,8,10);/q;+1/p-1

InChI Key

XNEMQPSXVYMJBI-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C[N-]N=O.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.